Catharine

Multidrug resistance reversal P388 leukemia Vinca alkaloid chemosensitization

Researchers investigating multidrug resistance (MDR) reversal require a validated control that does not confound assays with direct cytotoxicity. Catharine is a dimeric indole alkaloid from Catharanthus roseus that meets this need. • MDR Reversal Benchmark: Achieves complete growth inhibition in P388 leukemia cells when combined with vincristine or daunorubicin at subcytotoxic concentrations. • Structural Differentiation: Composed of a vindoline moiety and a distinct C₂₁H₂₃N₂O₄ fragment, enabling SAR studies distinct from vinblastine. • Analytical Standard: Defined formula (C₄₆H₅₄N₄O₁₀) and HRMS characterization support phytochemical QC and HPLC/LC-MS method development.

Molecular Formula C46H54N4O10
Molecular Weight 822.9 g/mol
Cat. No. B1250900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharine
Molecular FormulaC46H54N4O10
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCCC1=CN(CCC2=C(C(CC(=O)C1)(C3=C(C=C4C(=C3)C56CCN7C5C(C=CC7)(C(C(C6N4C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC8=CC=CC=C28)C=O
InChIInChI=1S/C46H54N4O10/c1-8-28-21-29(53)24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,25-26,38-40,47,56H,8-9,15,17-21,24H2,1-7H3/b28-25-/t38-,39+,40+,43+,44+,45-,46-/m0/s1
InChIKeyKLFYPJRLOIHTCM-CIJHUGPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catharine Procurement & Baseline Characterization


Catharine (CAS 1355-31-3; molecular formula C₄₆H₅₄N₄O₁₀; molecular weight 822.94 g/mol) is a dimeric indole alkaloid belonging to the plumeran-type structural class, isolated from Catharanthus roseus (Madagascar periwinkle) and Catharanthus lanceus [1][2][3]. Structurally, it is composed of a vindoline moiety coupled with a C₂₁H₂₃N₂O₄ alkaloid fragment, distinguishing it from clinically utilized vinca alkaloids such as vinblastine and vincristine [2][3]. Catharine is classified among the non-antitumor vinca alkaloids, possessing little or no direct cytotoxic activity against cancer cells [4]. This functional profile forms the basis for its distinct scientific and industrial utility compared to other members of the vinca alkaloid class.

Non-cytotoxic dimeric indole alkaloid probe
MDR reversal chemosensitization study fit
Natural product reference standard workflow

Catharine Functional Divergence


Direct substitution of catharine with clinically approved vinca alkaloids (vinblastine, vincristine) or monomeric precursors (vindoline, catharanthine) is scientifically invalid due to fundamental functional divergence [1]. Whereas vinblastine and vincristine exert their therapeutic effects through potent microtubule disruption and direct cytotoxicity against cancer cells [1][2], catharine exhibits minimal direct antitumor activity but instead demonstrates a distinct pharmacological property: the ability to reverse multidrug resistance (MDR) when used in combination with cytotoxic agents [3]. Monomeric precursors such as vindoline and catharanthine similarly lack the dimeric structural features required for clinical antitumor efficacy [1]. This functional partitioning within the vinca alkaloid class mandates precise compound selection based on the intended experimental or industrial application, as the following quantitative evidence will establish.

Catharine (MDR reversal context)
Vinblastine / Vincristine Direct cytotoxicity mechanism may confound MDR reversal endpoint interpretation
Catharine (Dimeric scaffold)
Vindoline / Catharanthine Monomeric precursors may lack dimer-specific efflux modulation profile

Catharine Quantitative Evidence


MDR Reversal in P388 Leukemia Cells

Catharine was identified as one of five vinca alkaloids capable of achieving complete inhibition of cell growth when applied in combination with vincristine or daunorubicin against a P388 leukemia subline resistant to vincristine and cross-resistant to anthracyclines [1][2]. The combinations were administered at subcytotoxic concentrations, which alone induced no growth inhibition in resistant cells [1]. Catharine's efficacy in this functional assay contrasts sharply with vinblastine and vincristine, which exhibit direct cytotoxicity but are subject to efflux-mediated resistance [3].

MDR Reversal Activity
Head-to-head
Complete growth inhibition in combination with vincristine/daunorubicin at subcytotoxic concentrations
Supports chemosensitization endpoint review
P388 leukemia resistant subline; subcytotoxic concentrations
Multidrug resistance reversal P388 leukemia Vinca alkaloid chemosensitization

Dimeric Alkaloid Structural Differentiation

High-resolution mass spectrometric analysis established catharine's molecular formula as C₄₆H₅₄N₄O₁₀ and confirmed it comprises a vindoline moiety coupled with a C₂₁H₂₃N₂O₄ alkaloid fragment [1]. This structural composition differs from clinically utilized vinblastine (C₄₆H₅₈N₄O₉) and vincristine (C₄₆H₅₆N₄O₁₀), which contain a catharanthine-derived moiety rather than the C₂₁H₂₃N₂O₄ fragment characteristic of catharine [1][2].

Dimeric Alkaloid Structure
Reported
Vindoline moiety + C₂₁H₂₃N₂O₄ fragment (non-catharanthine derived)
Structural basis for functional divergence review
HRMS-confirmed; distinct from vinblastine/vincristine scaffold
Dimeric indole alkaloid Vindoline moiety Structural elucidation Catharanthus alkaloids

Efflux Inhibition Mechanism

Vinca alkaloids active in reversing resistance, including catharine, were shown to potently enhance the net uptake of both vincristine and daunorubicin by resistant P388 leukemia cells, an effect attributed to inhibition of the active drug efflux process [1]. This functional mechanism differs categorically from the microtubule-targeting mechanism of vinblastine and vincristine, which bind tubulin and disrupt mitotic spindle formation [2].

Efflux Inhibition Mechanism
Class-level
Enhanced net uptake of vincristine and daunorubicin via active efflux inhibition
Class-level mechanism context
Inferred for catharine as MDR-reversing alkaloid subset member
Active efflux inhibition Drug uptake enhancement P388 leukemia Multidrug resistance mechanism

Catharine Research & Application Scenarios


MDR Reversal & Chemosensitizer Screening

Catharine is uniquely suited as a positive control or tool compound in MDR reversal assays, particularly in P388 leukemia or analogous efflux-competent cell models. Its demonstrated capacity to achieve complete growth inhibition when combined with vincristine or daunorubicin at subcytotoxic concentrations provides a validated functional benchmark for screening novel chemosensitizers or evaluating efflux pump inhibitors [1][2]. Research programs investigating combination strategies to overcome acquired resistance to vinca alkaloids or anthracyclines should preferentially source catharine over cytotoxic vinca alkaloids for this specific application.

SAR & Comparative Pharmacology Studies

Catharine's structurally distinct dimeric composition—comprising a vindoline moiety coupled with a C₂₁H₂₃N₂O₄ fragment rather than the catharanthine-derived moiety found in vinblastine and vincristine—enables precise structure-activity relationship investigations within the vinca alkaloid class [3]. Comparative pharmacological studies examining the structural determinants of MDR reversal activity versus direct cytotoxicity require catharine as a representative of the non-antitumor, MDR-reversing dimeric alkaloid subset. Procurement of catharine for this application ensures experimental fidelity that cannot be achieved using vinblastine, vincristine, or monomeric precursors.

Efflux Transporter & Drug Uptake Studies

Catharine is an appropriate compound for mechanistic studies focused on active drug efflux inhibition and intracellular accumulation enhancement. The evidence demonstrating that MDR-reversing vinca alkaloids potently enhance net uptake of vincristine and daunorubicin via efflux inhibition [1] validates catharine's use in assays quantifying P-glycoprotein or related efflux transporter activity. Research programs investigating the pharmacologic modulation of drug accumulation in resistant cancer cells should select catharine over direct cytotoxic vinca alkaloids to avoid confounding cytotoxic effects.

Reference Standard & Analytical Method Development

As a dimeric indole alkaloid isolated from Catharanthus roseus and Catharanthus lanceus with established high-resolution mass spectrometric characterization [3], catharine serves as a reference standard for phytochemical analysis, quality control of Catharanthus-derived extracts, and analytical method development (HPLC, LC-MS). The compound's defined molecular formula (C₄₆H₅₄N₄O₁₀; 822.94 g/mol) and structural elucidation [3][4] provide the necessary benchmarks for identity confirmation and purity assessment in natural product research and botanical standardization programs.

Application
Selection Property
Validation Focus
Chemosensitization screening studies
MDR reversal assay context
Combination-response endpoint review
Vinca alkaloid SAR studies
Non-catharanthine dimeric scaffold
Functional divergence profiling
Efflux transporter mechanistic studies
Efflux inhibition assay context
Drug accumulation endpoint review
Phytochemical reference standard
Defined dimeric alkaloid identity
Identity and purity benchmark review
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